7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7,9-dichloroindole with a suitable amine under acidic conditions to form the desired tetrahydroindole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated tetrahydroindole derivatives .
Scientific Research Applications
7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but with different chlorine atom positions.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine atoms, leading to different chemical and biological properties.
Uniqueness
7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
922510-81-4 |
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Molecular Formula |
C11H10Cl2N2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
7,9-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H10Cl2N2/c12-6-3-8(13)11-7-5-14-2-1-9(7)15-10(11)4-6/h3-4,14-15H,1-2,5H2 |
InChI Key |
BARUHFAXIXORGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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